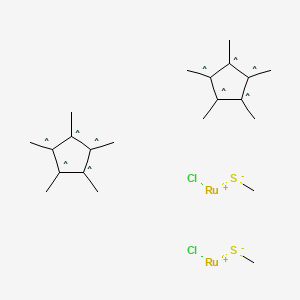
Dichlorobis(mu-methanethioato)bis(pentamethylcyclopentadienyl)diruthenium(III)
Übersicht
Beschreibung
Dichlorobis(mu-methanethioato)bis(pentamethylcyclopentadienyl)diruthenium(III) is a useful research compound. Its molecular formula is C22H36Cl2Ru2S2 and its molecular weight is 637.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dichlorobis(mu-methanethioato)bis(pentamethylcyclopentadienyl)diruthenium(III) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dichlorobis(mu-methanethioato)bis(pentamethylcyclopentadienyl)diruthenium(III) including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Dichlorobis(mu-methanethioato)bis(pentamethylcyclopentadienyl)diruthenium(III), a diruthenium complex, has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its cytotoxic effects and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by its unique structure comprising two ruthenium centers bridged by methanethioato ligands. The overall formula is . The diruthenium core allows for interesting interactions with biological molecules, which is pivotal for its anticancer properties.
Synthesis and Characterization
The synthesis of dichlorobis(mu-methanethioato)bis(pentamethylcyclopentadienyl)diruthenium(III) involves the reaction of ruthenium precursors with methanethioato ligands under controlled conditions. Characterization techniques such as X-ray crystallography, infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Cytotoxicity Studies
In vitro studies have been conducted to evaluate the cytotoxic effects of dichlorobis(mu-methanethioato)bis(pentamethylcyclopentadienyl)diruthenium(III) against various cancer cell lines, including:
- MCF-7 (human breast cancer)
- HeLa (human cervical cancer)
- L929 (murine fibroblast)
The results indicate that this compound exhibits significant cytotoxicity, with IC50 values comparable to known chemotherapeutic agents. For instance, preliminary data show that the compound can induce apoptosis in these cell lines by generating reactive oxygen species (ROS), which play a crucial role in mediating cell death.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.5 | ROS generation |
| HeLa | 4.2 | Apoptosis induction |
| L929 | 10.1 | Cytotoxicity |
The mechanism by which dichlorobis(mu-methanethioato)bis(pentamethylcyclopentadienyl)diruthenium(III) exerts its cytotoxic effects appears to involve:
- DNA Interaction : The complex shows a propensity to bind DNA, leading to structural alterations that trigger apoptosis.
- Oxidative Stress : Increased levels of ROS contribute to cellular damage and apoptosis.
- Protein Interactions : Binding to proteins such as albumin may enhance the stability and bioavailability of the drug in biological systems.
Case Studies
Several studies have highlighted the effectiveness of diruthenium complexes in preclinical models:
- Study on MCF-7 Cells : A recent study demonstrated that treatment with dichlorobis(mu-methanethioato)bis(pentamethylcyclopentadienyl)diruthenium(III) resulted in a significant decrease in cell viability and increased apoptosis markers compared to untreated controls .
- HeLa Cell Line Evaluation : In another investigation, this compound was shown to be more effective than conventional chemotherapeutics at similar concentrations, suggesting its potential as an alternative treatment option .
- In Vivo Studies : Preliminary animal studies indicate that administration of this compound leads to tumor reduction without significant toxicity, highlighting its therapeutic potential .
Eigenschaften
InChI |
InChI=1S/2C10H15.2CH4S.2ClH.2Ru/c2*1-6-7(2)9(4)10(5)8(6)3;2*1-2;;;;/h2*1-5H3;2*2H,1H3;2*1H;;/q;;;;;;2*+2/p-4 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQUZUBSLIUHRF-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C]1[C]([C]([C]([C]1C)C)C)C.C[C]1[C]([C]([C]([C]1C)C)C)C.C[S-].C[S-].Cl[Ru+].Cl[Ru+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36Cl2Ru2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















